molecular formula C42H64O14 B1630566 Picfeltarraenin IB

Picfeltarraenin IB

Cat. No.: B1630566
M. Wt: 792.9 g/mol
InChI Key: YRQJYHITIWJZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picfeltarraenin IB is a natural product found in Picria fel-terrae, Picria, and Picria felterrae with data available.

Scientific Research Applications

Pharmacokinetics and Analysis

  • A study developed a UPLC-MS/MS method for determining picfeltarraenins IA and IB in rat plasma, supporting pharmacokinetic studies of these compounds (He et al., 2016).

Complement System Inhibition

  • Picfeltarraenin IB, along with other cucurbitacin glycosides from Picria fel-terrae, acted as inhibitors of both the classical and alternative pathways of the complement system (Huang et al., 1998).

Triterpenoid Saponins

  • This compound is one of several triterpenoid saponins isolated from Picria fel-tarrae, contributing to the plant's pharmacological properties (Hu et al., 1996).

Acetylcholinesterase Inhibition

  • This compound showed significant acetylcholinesterase inhibitory activity, suggesting potential for cognitive or neurological therapeutic applications (Wen et al., 2013).

Anti-Inflammatory Activity

  • In an in vitro study, picfeltarraenin IA, closely related to this compound, inhibited inflammatory cytokine production in human pulmonary epithelial cells, indicating potential anti-inflammatory applications (Shi et al., 2016).

Properties

Molecular Formula

C42H64O14

Molecular Weight

792.9 g/mol

IUPAC Name

2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one

InChI

InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3

InChI Key

YRQJYHITIWJZQN-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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